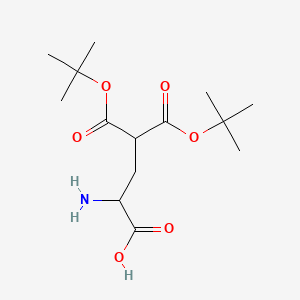

gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester

Beschreibung

BenchChem offers high-quality gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8(7-9(15)10(16)17)12(19)21-14(4,5)6/h8-9H,7,15H2,1-6H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYDDDZJFUWBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676278 | |

| Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56877-44-2 | |

| Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of γ-Carboxyglutamic Acid γ,γ-Di-t-butyl Ester

Introduction: The Significance of γ-Carboxyglutamic Acid and its Protected Derivatives

γ-Carboxyglutamic acid (Gla) is a non-proteinogenic amino acid that is crucial for the biological function of a number of proteins involved in critical physiological processes, most notably blood coagulation and bone metabolism.[1] This unique amino acid is formed through the post-translational, vitamin K-dependent carboxylation of glutamate residues within specific proteins.[1] The presence of two carboxylic acid groups on the γ-carbon of Gla residues imparts a high affinity for calcium ions, which is essential for the proper conformation and function of these proteins.[1]

In the realm of drug discovery and development, the synthesis of peptides containing Gla is of significant interest for studying the mechanisms of blood coagulation, developing novel anticoagulants, and investigating bone mineralization processes. However, the direct incorporation of Gla into synthetic peptides is challenging due to the presence of its multiple reactive functional groups. This necessitates the use of protecting groups to mask the α-amino and the γ-dicarboxylic acid functionalities during peptide synthesis.

This technical guide provides a comprehensive overview of a robust and widely utilized method for the synthesis of a key building block for Gla-containing peptide synthesis: N-protected-γ-carboxyglutamic acid γ,γ-di-t-butyl ester. The di-t-butyl ester protection of the γ-dicarboxylic acid is particularly advantageous due to its stability under a wide range of reaction conditions and its facile removal under specific acidic conditions, offering an orthogonal protection strategy in complex multi-step syntheses.[2]

Synthetic Strategy: The Mannich-Base Condensation Approach

The synthesis of N-protected-γ-carboxyglutamic acid γ,γ-di-t-butyl ester can be efficiently achieved through a Mannich-base condensation reaction. This classical carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton, in this case, located on di-t-butyl malonate, with a pre-formed electrophile.[3][4] The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis of N-benzyloxycarbonyl-γ,γ-di-t-butyl-γ-carboxyglutamic acid via Mannich-base condensation.

This strategy is favored for its convergent nature, readily available starting materials, and good overall yields. The choice of the N-benzyloxycarbonyl (Cbz or Z) protecting group for the α-amino function provides robust protection that is stable to the reaction conditions and can be selectively removed by hydrogenolysis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of N-benzyloxycarbonyl-γ,γ-di-t-butyl-γ-carboxyglutamic acid.

Part 1: Synthesis of N-benzyloxycarbonylamidomalonate

The first part of the synthesis involves the preparation of the electrophilic component for the Mannich reaction.

Reaction Scheme:

Materials:

-

Diethyl aminomalonate hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

A solution of diethyl aminomalonate hydrochloride in water is cooled in an ice bath.

-

A solution of sodium carbonate in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

Benzyl chloroformate is then added dropwise to the reaction mixture, ensuring the temperature remains low.

-

The reaction is stirred vigorously at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then extracted with ethyl acetate.

-

The combined organic layers are washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-benzyloxycarbonylamidomalonate as a crude product, which can be purified by recrystallization.

Part 2: Mannich-Base Condensation

This is the key carbon-carbon bond-forming step to construct the γ-carboxyglutamic acid backbone.

Reaction Scheme:

Materials:

-

Di-t-butyl malonate[5]

-

N-benzyloxycarbonylamidomalonate

-

Titanium tetrachloride (TiCl₄)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Hydrochloric acid (aqueous solution)

Procedure:

-

To a solution of di-t-butyl malonate and N-benzyloxycarbonylamidomalonate in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of titanium tetrachloride in dichloromethane is added dropwise.

-

Triethylamine is then added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a dilute aqueous solution of hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford N-benzyloxycarbonyl-γ,γ-di-t-butyl-γ-carboxyglutamic acid diethyl ester.

Part 3: Saponification of Diethyl Esters

The final step is the selective hydrolysis of the ethyl esters to yield the desired product.

Reaction Scheme:

Materials:

-

N-benzyloxycarbonyl-γ,γ-di-t-butyl-γ-carboxyglutamic acid diethyl ester

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (aqueous solution)

-

Ethyl acetate

Procedure:

-

The product from Part 2 is dissolved in a mixture of tetrahydrofuran and water.

-

Lithium hydroxide is added, and the mixture is stirred at room temperature until the saponification is complete (monitored by TLC).

-

The reaction mixture is then acidified with a dilute aqueous solution of hydrochloric acid to a pH of approximately 2-3.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-benzyloxycarbonyl-γ,γ-di-t-butyl-γ-carboxyglutamic acid.

Data Presentation: Quantitative Analysis

The following table summarizes typical quantitative data for the synthesis of N-benzyloxycarbonyl-γ,γ-di-t-butyl-γ-carboxyglutamic acid.

| Step | Starting Material | Product | Typical Yield (%) | Purity (by HPLC) |

| Part 1: Cbz-protection | Diethyl aminomalonate HCl | N-benzyloxycarbonylamidomalonate | 85-95 | >98% |

| Part 2: Mannich Condensation | Di-t-butyl malonate | N-benzyloxycarbonyl-γ,γ-di-t-butyl-γ-carboxyglutamic acid diethyl ester | 60-75 | >95% |

| Part 3: Saponification | Diethyl ester intermediate | N-benzyloxycarbonyl-γ,γ-di-t-butyl-γ-carboxyglutamic acid | 80-90 | >98% |

Scientific Rationale and Mechanistic Insights

A thorough understanding of the underlying chemical principles is crucial for successful and reproducible synthesis.

The Mannich Reaction Mechanism

The core of this synthesis is the Mannich reaction. The mechanism proceeds through the following key steps:

-

Formation of the Electrophile: In the presence of a Lewis acid like titanium tetrachloride, N-benzyloxycarbonylamidomalonate forms a reactive electrophilic species.

-

Enolate Formation: Di-t-butyl malonate, possessing an acidic α-proton, is deprotonated by a base (triethylamine) to form an enolate.

-

Nucleophilic Attack: The enolate of di-t-butyl malonate acts as a nucleophile and attacks the electrophilic carbon of the activated N-benzyloxycarbonylamidomalonate, forming the new carbon-carbon bond.

Caption: Simplified mechanism of the Mannich-base condensation.

Choice of Protecting Groups: A Strategic Decision

The selection of protecting groups is a critical aspect of this synthesis, governed by the principles of orthogonal protection.

-

N-Benzyloxycarbonyl (Cbz): The Cbz group is a robust protecting group for the α-amino function. It is stable to the basic conditions of the Mannich reaction and the subsequent saponification. Its removal via catalytic hydrogenolysis is a clean and efficient process that does not affect the t-butyl ester groups.[6]

-

γ,γ-Di-t-butyl Ester: The tert-butyl esters are employed to protect the two carboxylic acid groups at the γ-position. The steric bulk of the t-butyl groups provides excellent protection against nucleophilic attack.[2] Crucially, t-butyl esters are stable to the basic conditions used for the saponification of the ethyl esters in the final step. They are readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to the deprotection conditions for the Cbz group.[2][7] This orthogonality is essential for the selective deprotection of the functional groups during peptide synthesis.[8]

Conclusion

The synthesis of γ-carboxyglutamic acid γ,γ-di-t-butyl ester via a Mannich-base condensation is a reliable and efficient method for producing a key building block for the synthesis of Gla-containing peptides. This guide has provided a detailed experimental protocol, quantitative data, and a thorough explanation of the scientific rationale behind the synthetic strategy. By understanding the mechanism of the key reaction and the strategic choice of protecting groups, researchers and drug development professionals can confidently and reproducibly synthesize this valuable compound for their research endeavors.

References

-

Mannich reaction. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Mannich Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 15, 2026, from [Link]

- J. M. A. W. van den Oetelaar, C. G. Kruse, H. C. J. Ottenheijm. (1980). Synthesis of gamma-carboxyglutamic acid and its derivatives via Mannich-base condensation. International Journal of Peptide and Protein Research, 15(2), 154-8.

- Malonic and Acetoacetic Ester Syntheses. (n.d.).

- Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020, May 2). [Video]. YouTube.

- Scope of Malonic Acid Half Esters in the Decarboxylative Mannich Reaction. (n.d.).

-

Mannich Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

- The Pivotal Role of tert-Butyl Esters in Organic Synthesis: A Guide to Protection and Deprotection Str

- DI-tert-BUTYL MALONATE. (n.d.). Organic Syntheses Procedure.

- Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

- Synthesis and structure of diethyl (1-benzyloxycarbonylamino-1-carboranyl-3,3,3-trifluoropropyl)

- Synthesis of protected γ-carboxyglutamates and γ-acylglutamates by rearrangement of N,N-diacylglutamates. (2005). Organic & Biomolecular Chemistry.

- Malonic acid, tert-butyl ethyl ester. (n.d.). Organic Syntheses Procedure.

- 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.

- dM-Dim for Carboxylic Acid Protection. (2018, March 27). PMC - NIH.

- Nishiuchi, Y., Nakao, M., Nakata, M., Kimura, T., & Sakakibara, S. (1993). Synthesis of Gamma-Carboxyglutamic Acid-Containing Peptides by the Boc Strategy. International Journal of Peptide and Protein Research, 42(6), 533-8.

- Synthesis of protected gamma-carboxyglutamates and gamma-acylglutamates by rearrangement of N,N-diacylglutam

- Purification and Characterization of Gamma Poly Glutamic Acid From Newly Bacillus Licheniformis NRC20. (2015). PubMed.

- DI-tert-BUTYL MALONATE [Malonic acid, di-t-butyl ester]. (n.d.).

- Price, P. A., Otsuka, A. A., Poser, J. W., Kristaponis, J., & Raman, N. (n.d.).

- Purification and identification of bovine liver gamma-carboxylase. (n.d.). PubMed - NIH.

- N-Benzyloxycarbonyl-L-glutamic acid gamma-tert-butyl ester, 98+%, Thermo Scientific Chemicals 1 g. (n.d.). Fisher Scientific.

-

Carboxyglutamic acid. In Wikipedia. Retrieved January 15, 2026, from [Link]

- Affinity purification, identification and biochemical characterization of Gamma-Glutamyl Transpeptidase, a membrane anchored enzyme of Gigantocotyle explanatum. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Characterization of a gamma-carboxyglutamic acid-containing protein from bone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-Gla(OtBu)2-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gla(OtBu)2-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the precise incorporation of the post-translationally modified amino acid, γ-carboxyglutamic acid (Gla). Gla residues are essential for the biological activity of numerous proteins, particularly those involved in blood coagulation, bone metabolism, and cell signaling. The presence of two carboxyl groups on the γ-carbon of glutamic acid allows for the chelation of divalent metal ions, most notably calcium, which is fundamental to the physiological function of these proteins. This guide provides a comprehensive overview of the core physicochemical properties of Fmoc-Gla(OtBu)2-OH, offering practical insights for its handling, application, and quality control in research and development settings.

Chemical Identity and Core Properties

Fmoc-Gla(OtBu)2-OH, with the systematic name (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-4,4-bis(tert-butoxycarbonyl)butanoic acid, is a derivative of glutamic acid designed for seamless integration into Fmoc-based peptide synthesis strategies. The N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the two γ-carboxyl groups are protected by acid-labile tert-butyl (OtBu) esters. This orthogonal protection scheme is central to its utility, allowing for selective deprotection and chain elongation without compromising the integrity of the Gla side chain.

| Property | Value | Source(s) |

| Molecular Formula | C29H35NO8 | [1][2] |

| Molecular Weight | 525.59 g/mol | [1][2] |

| CAS Number | 111662-64-7 | [1][2] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 102-104 °C | [3] |

| Storage Temperature | 2-8 °C | [4] |

Solubility Profile

The solubility of Fmoc-Gla(OtBu)2-OH is a key consideration for its effective use in peptide synthesis, particularly for preparing stock solutions for automated synthesizers. The bulky and hydrophobic Fmoc and OtBu groups significantly influence its solubility characteristics.

| Solvent | Qualitative Solubility | Remarks |

| Dimethylformamide (DMF) | Clearly Soluble | Recommended solvent for stock solutions in SPPS. A concentration of 1 mmole in 2 ml of DMF is reported to be clearly soluble. |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF for SPPS. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Often used for long-term storage of stock solutions. |

| Dichloromethane (DCM) | Moderately Soluble | Can be used in some coupling protocols. |

| Methanol (MeOH) | Sparingly Soluble | |

| Ethanol (EtOH) | Sparingly Soluble | |

| Water | Insoluble | The hydrophobic nature of the protecting groups prevents dissolution in aqueous media. |

Spectroscopic and Chromatographic Characterization

Theoretical Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between 7.3-7.8 ppm, and the CH and CH2 protons around 4.2-4.5 ppm), the two tert-butyl groups (a sharp singlet at approximately 1.4-1.5 ppm, integrating to 18 protons), and the α- and β-protons of the amino acid backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and esters, the aromatic carbons of the Fmoc group, the quaternary and methyl carbons of the tert-butyl groups, and the carbons of the amino acid backbone.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by strong carbonyl stretching bands (C=O) from the carboxylic acid and ester groups, typically in the range of 1650-1750 cm⁻¹. N-H stretching and bending vibrations from the urethane linkage will also be present, along with characteristic absorptions for the aromatic Fmoc group. A supplier datasheet confirms that the identity is verified via an IR pass test.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 524.6. In positive ion mode, adducts such as [M+H]⁺ at m/z 526.6 or [M+Na]⁺ at m/z 548.6 may be observed.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of Fmoc-Gla(OtBu)2-OH, which is typically specified as ≥95%.

Objective: To determine the chemical purity of Fmoc-Gla(OtBu)2-OH by separating it from potential synthesis-related impurities.

Instrumentation:

-

A standard HPLC system equipped with a UV detector.

Materials:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

Sample Solvent: Acetonitrile/Water (1:1, v/v).

Procedure:

-

Sample Preparation: Prepare a solution of Fmoc-Gla(OtBu)2-OH in the sample solvent at a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Set the column temperature to 30°C.

-

Equilibrate the column with 30% Mobile Phase B for at least 15 minutes.

-

Inject 10 µL of the prepared sample.

-

Run a linear gradient from 30% to 100% Mobile Phase B over 30 minutes.

-

Maintain a constant flow rate of 1.0 mL/min.

-

Monitor the elution profile using a UV detector at 265 nm and 280 nm.[5]

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak corresponding to Fmoc-Gla(OtBu)2-OH to determine its purity.

-

Caption: Workflow for HPLC Purity Assessment.

Reactivity and Stability

Stability

Fmoc-Gla(OtBu)2-OH is stable under the recommended storage conditions of 2-8°C in a dry, dark environment.[4] For long-term storage, keeping it at -20°C is also a common practice. Solutions in DMF or DMSO should be prepared fresh when possible, although they can be stored at low temperatures for short periods. It is advisable to avoid repeated freeze-thaw cycles of solutions to prevent potential degradation.

Reactivity and Deprotection Strategy

The orthogonal protecting groups of Fmoc-Gla(OtBu)2-OH are central to its function in peptide synthesis.

Caption: Orthogonal Deprotection Scheme.

-

Fmoc Group Removal: The Fmoc group is readily cleaved under mild basic conditions, typically using a 20% solution of piperidine in DMF. This allows for the stepwise elongation of the peptide chain at the N-terminus without affecting the OtBu protecting groups on the Gla side chain.

-

OtBu Group Removal: The di-tert-butyl ester protecting groups are stable to the basic conditions used for Fmoc removal but are efficiently cleaved under strong acidic conditions.[6] This is typically achieved during the final cleavage of the peptide from the solid support using a cleavage cocktail containing trifluoroacetic acid (TFA).[7] The use of scavengers, such as triisopropylsilane (TIS) and water, in the TFA cocktail is crucial to quench the reactive tert-butyl cations generated during deprotection and prevent side reactions.[8]

Conclusion

Fmoc-Gla(OtBu)2-OH is an indispensable reagent for the synthesis of Gla-containing peptides. A thorough understanding of its physicochemical properties, including its solubility, stability, and reactivity, is paramount for its successful application. The orthogonal nature of its protecting groups allows for its seamless integration into standard Fmoc-SPPS protocols. Rigorous quality control, primarily through RP-HPLC, ensures the purity of this critical building block, which in turn contributes to the synthesis of high-quality, biologically active peptides for research and therapeutic development.

References

-

Chemsrc. (2025). Fmoc-L-Gla(OtBu)2-OH CAS#:111662-64-7. Retrieved from [Link][3]

-

Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359–3363. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Góngora-Benítez, M., et al. (2014). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 18(3), 428–434. [Link][8]

-

Das, S., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6931–6939. [Link][6]

-

Aapptec Peptides. (n.d.). Fmoc-L-Gla(OtBu)2-OH[111662-64-7]. Retrieved from [Link][4]

-

PubChem. (n.d.). Fmoc-D-Gla(otbu)2-OH. Retrieved from [Link][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Fmoc-L-Gla(OtBu)2-OH | CAS#:111662-64-7 | Chemsrc [chemsrc.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fmoc-D-Gla(otbu)2-OH | C29H35NO8 | CID 11038682 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to γ-Carboxyglutamic Acid γ,γ-Di-t-butyl Ester: Synthesis, Application, and Significance in Peptide Chemistry

Abstract

γ-Carboxyglutamic acid (Gla) is a non-proteinogenic amino acid critical for the function of numerous proteins involved in blood coagulation, bone metabolism, and signal transduction.[1][2] Its unique calcium-binding capability, conferred by two adjacent carboxylic acid groups, is central to the biological activity of Gla-containing proteins.[1][3] The chemical synthesis of peptides and proteins containing Gla presents a significant challenge due to the acid-lability of the γ-carboxyl groups. This guide provides an in-depth technical overview of γ-Carboxyglutamic Acid γ,γ-Di-t-butyl Ester, a key synthetic building block that overcomes this challenge. We will explore its chemical properties, synthesis, and application in Solid-Phase Peptide Synthesis (SPPS), offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of γ-Carboxyglutamic Acid (Gla)

γ-Carboxyglutamic acid is formed through a vitamin K-dependent post-translational modification of glutamate residues within specific proteins.[1][4] This modification introduces an additional carboxyl group at the γ-carbon of the glutamate side chain, creating a powerful bidentate calcium chelator.[3]

The cluster of Gla residues forms a "Gla domain," which is essential for the calcium-mediated binding of proteins to negatively charged phospholipid membranes, a critical step in the blood coagulation cascade.[2][3] Proteins containing this domain include vital coagulation factors like prothrombin, Factor VII, Factor IX, and Factor X.[1][3] An absence or impairment of γ-carboxylation leads to severe bleeding disorders or thrombosis.[2]

The synthesis of Gla-containing peptides for research and therapeutic development requires a robust strategy to protect the three carboxylic acid functions (α-carboxyl and two γ-carboxyls). The di-t-butyl ester derivative of Gla is a cornerstone of this strategy, offering orthogonal protection that is compatible with standard peptide synthesis protocols.[5][6]

Physicochemical Properties and Identification

The core molecule, γ-Carboxyglutamic Acid γ,γ-Di-t-butyl Ester, is typically handled and utilized in its N-terminally protected form for peptide synthesis, most commonly as Fmoc-L-Gla(OtBu)₂-OH.

Table 1: Physicochemical Properties of Key Gla Derivatives

| Property | γ-Carboxyglutamic Acid γ,γ-Di-t-butyl Ester | N-Fmoc-L-γ-carboxyglutamic acid γ,γ-di-t-butyl ester |

| CAS Number | 56877-44-2[7][8] | 111662-64-7[9][10] |

| Molecular Formula | C₁₄H₂₅NO₆[7][8] | C₂₉H₃₅NO₈[9][10] |

| Molecular Weight | 303.35 g/mol [7][8] | 525.59 g/mol [9][11] |

| Appearance | Not typically isolated | White crystalline powder[10] |

| Melting Point | Not applicable | 123-129 °C[10] |

| Storage Conditions | Not applicable | 2-8°C, store under dry conditions[11][12] |

| Primary Application | Synthetic intermediate | Building block for Fmoc Solid-Phase Peptide Synthesis[11] |

Diagram 1: Chemical Structure of Fmoc-L-Gla(OtBu)₂-OH

Caption: Structure of Fmoc-protected Gla with di-t-butyl ester side-chain protection.

Synthesis and Protection Strategy

The synthesis of Gla derivatives for peptide chemistry is a multi-step process. An early method involved the preparation of a DL-N-benzyloxycarbonyl-γ-carboxy-glutamic acid-γ,γ'-di-t-butyl-α-methyl ester, highlighting the utility of the di-t-butyl ester protection scheme.[13]

The Causality Behind the Di-tert-butyl Ester Protection:

The choice of the tert-butyl (tBu) group for protecting the γ-carboxyl functions is a cornerstone of modern peptide synthesis, particularly when using the Fmoc/tBu strategy.[5] The logic is rooted in the principle of orthogonality :

-

Nα-Fmoc Protection: The N-terminal amine is protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group. This group is removed at each step of peptide elongation using a mild base, typically piperidine in DMF.[5]

-

Side-Chain tBu Protection: The two γ-carboxyl groups of Gla, along with the side chains of other sensitive amino acids (e.g., Asp, Glu, Tyr), are protected by the acid-labile tert-butyl ester or ether groups.[5][6]

-

Final Cleavage: The tBu groups are stable to the basic conditions used for Fmoc removal. They are only removed during the final step when the completed peptide is cleaved from the solid-phase resin using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA).[14]

This orthogonal scheme allows for the stepwise assembly of the peptide chain without premature deprotection of the side chains, preventing unwanted side reactions and ensuring high purity of the final product.[5][6]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-Gla(OtBu)₂-OH into a peptide sequence follows the standard protocols for Fmoc-SPPS.

Diagram 2: Workflow for Incorporating Fmoc-L-Gla(OtBu)₂-OH in SPPS

Caption: Standard cycle for incorporating a Gla residue during Fmoc-SPPS.

Experimental Protocol: Coupling Step

This is a representative protocol and may require optimization based on the specific peptide sequence and scale.

-

Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with Dimethylformamide (DMF) (3 x 1 min).

-

Activation Solution: In a separate vessel, dissolve Fmoc-L-Gla(OtBu)₂-OH (2-4 equivalents relative to resin loading), a coupling agent such as HBTU (2-4 eq.), and an activation base like N,N-Diisopropylethylamine (DIPEA) (4-8 eq.) in a minimal volume of DMF. Allow the solution to pre-activate for 1-5 minutes.

-

Expert Insight: Pre-activation is crucial for sterically hindered amino acids like Gla to ensure the formation of the active ester species, promoting efficient coupling and minimizing racemization.

-

-

Coupling Reaction: Add the activation solution to the drained resin. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling reaction may be extended.

-

Wash: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection cycle.

Deprotection and Characterization

The final step after chain assembly is the cleavage of the peptide from the resin and the simultaneous removal of all tert-butyl protecting groups.

Cleavage Cocktail

A standard cleavage cocktail is Reagent K, which typically consists of:

-

Trifluoroacetic Acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

The TFA cleaves the acid-labile tBu esters, liberating the free γ-carboxyl groups. The other components act as scavengers . During deprotection, the released tert-butyl cation is highly reactive and can re-attach to electron-rich side chains (like Tryptophan or Methionine), causing unwanted modifications.[14][15] Scavengers trap these cations, preventing side reactions and ensuring a cleaner crude product.

Analytical Characterization

Post-cleavage and purification (typically by reverse-phase HPLC), the identity and purity of the Gla-containing peptide must be confirmed.

-

Mass Spectrometry (MS): Provides the molecular weight of the final peptide, confirming the successful incorporation of the Gla residue (mass of Gla residue = 145.02 Da).

-

Amino Acid Analysis (AAA): Specialized AAA methods involving alkaline hydrolysis are required to quantify Gla content, as standard acid hydrolysis causes decarboxylation of Gla back to Glutamic acid.[16][17]

Applications in Research and Drug Development

The ability to synthesize Gla-containing peptides is vital for:

-

Structure-Function Studies: Researchers can synthesize fragments of coagulation factors to study the precise role of individual Gla residues in calcium binding and protein-membrane interactions.[18][19]

-

Drug Discovery: Synthetic Gla-containing peptides can act as antagonists or inhibitors in the coagulation cascade. For example, conantokins, small neurotoxic peptides from cone snail venom containing multiple Gla residues, are potent antagonists of NMDA receptors and are studied for their potential as anticonvulsants.[20]

-

Diagnostic Standards: High-purity synthetic Gla-peptides serve as standards for developing and calibrating diagnostic assays that measure levels of coagulation factors or bone metabolism markers like osteocalcin.[21]

Conclusion

γ-Carboxyglutamic Acid γ,γ-Di-t-butyl Ester, and its N-protected derivatives, are indispensable tools in the field of peptide science. They provide a robust and reliable method for incorporating the functionally critical Gla residue into synthetic peptides. The elegance of the Fmoc/tBu orthogonal protection strategy allows for the assembly of complex Gla-containing molecules with high fidelity. A thorough understanding of the principles behind the protection, coupling, and deprotection steps is essential for researchers aiming to synthesize these challenging but biologically vital peptides for applications ranging from fundamental biochemistry to advanced therapeutic development.

References

-

[Preparation of DL-N-benzyloxycarbonyl-gamma-carboxy-glutamic Acid-Gamma, Gamma'-Di-T-Butyl-Alpha-Methyl Ester, a Suitable Derivative for Peptide Synthesis With the New Aminotricarboxylic Acid From Prothrombin]. PubMed. [Link]

-

Unlock Peptide Synthesis Excellence with Fmoc-Glu(OtBu)-OH: A Comprehensive Guide. Bloombeth. [Link]

-

Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. [Link]

-

Carboxyglutamic acid. Wikipedia. [Link]

-

Gla domain. Wikipedia. [Link]

-

Gamma-carboxyglutamic acid-rich (GLA) domain (IPR000294). InterPro, EMBL-EBI. [Link]

-

Role of the gamma-carboxyglutamic acid domain of activated factor X in the presence of calcium during inhibition by antithrombin-heparin. PubMed. [Link]

-

Synthesis of Gamma-Carboxyglutamic Acid-Containing Peptides by the Boc Strategy. PubMed. [Link]

-

Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. [Link]

-

Fmoc-L-Gla(OtBu)2-OH[111662-64-7]. Aapptec Peptides. [Link]

-

gamma-Carboxyglutamic Acid. Merck Index. [Link]

-

Structural and Functional Studies of γ-Carboxyglutamic Acid Domains of Factor VIIa and Activated Protein C: Role of Magnesium at Physiological Calcium. PubMed Central, NIH. [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ChemRxiv. [Link]

-

I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? ResearchGate. [Link]

-

Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

-

Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

-

Boc-Glu(OtBu)-OH [13726-84-6]. Aapptec Peptides. [Link]

-

Characterization of a gamma-carboxyglutamic acid-containing protein from bone. PNAS. [Link]

-

Characterization of a gamma-carboxyglutamic acid-containing protein from bone. PubMed. [Link]

-

The presence of protein-bound gamma-carboxyglutamic acid in calcium-containing renal calculi. PubMed Central, NIH. [Link]

-

Regulation and regulatory role of gamma-carboxyglutamic acid containing clotting factors. PubMed. [Link]

Sources

- 1. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]

- 2. Regulation and regulatory role of gamma-carboxyglutamic acid containing clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gla domain - Wikipedia [en.wikipedia.org]

- 4. InterPro [ebi.ac.uk]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 7. gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. biosynth.com [biosynth.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Fmoc-Gla(OtBu)2-OH Novabiochem 111662-64-7 [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. [Preparation of DL-N-benzyloxycarbonyl-gamma-carboxy-glutamic acid-gamma, gamma'-di-t-butyl-alpha-methyl ester, a suitable derivative for peptide synthesis with the new aminotricarboxylic acid from prothrombin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. (Open Access) Characterization of a gamma-carboxyglutamic acid-containing protein from bone. (1976) | Paul A. Price | 805 Citations [scispace.com]

- 17. Characterization of a gamma-carboxyglutamic acid-containing protein from bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of the gamma-carboxyglutamic acid domain of activated factor X in the presence of calcium during inhibition by antithrombin-heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural and Functional Studies of γ-Carboxyglutamic Acid Domains of Factor VIIa and Activated Protein C: Role of Magnesium at Physiological Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The presence of protein-bound gamma-carboxyglutamic acid in calcium-containing renal calculi - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Di-tert-butyl Protected γ-Carboxyglutamic Acid (Fmoc-Gla(OtBu)₂-OH)

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the solubility characteristics of N-α-Fmoc-γ,γ-di-tert-butyl-L-γ-carboxyglutamic acid (Fmoc-Gla(OtBu)₂-OH), a critical building block in the synthesis of peptides and proteins containing the post-translationally modified amino acid, γ-carboxyglutamic acid (Gla). Understanding the solubility of this derivative is paramount for efficient solid-phase peptide synthesis (SPPS), ensuring optimal coupling efficiencies and minimizing aggregation-related side reactions.

Introduction: The Significance of Fmoc-Gla(OtBu)₂-OH in Peptide Synthesis

γ-Carboxyglutamic acid is a non-proteinogenic amino acid that plays a crucial role in the function of several proteins involved in blood coagulation and bone metabolism.[1] Its dicarboxylic acid side chain endows it with unique calcium-binding properties, which are essential for the biological activity of these proteins. The chemical synthesis of Gla-containing peptides relies on the use of appropriately protected derivatives, with Fmoc-Gla(OtBu)₂-OH being a key reagent in Fmoc-based solid-phase peptide synthesis (SPPS).[2]

The bulky di-tert-butyl ester protecting groups on the γ-carboxyl groups serve a dual purpose: they prevent the acidic protons from interfering with the coupling reactions and they significantly enhance the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis.[3][4] This enhanced solubility is a critical factor in preventing aggregation and ensuring the accessibility of the reactive sites during the coupling steps of SPPS.

Physicochemical Properties of Fmoc-Gla(OtBu)₂-OH

A foundational understanding of the physicochemical properties of Fmoc-Gla(OtBu)₂-OH is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₅NO₈ | [2][5] |

| Molecular Weight | 525.59 g/mol | [2][5] |

| Appearance | White to off-white solid/powder | [2] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [2][6] |

The presence of the large, hydrophobic Fmoc group and the two bulky, non-polar tert-butyl groups dominates the molecule's character, rendering it highly soluble in many organic solvents while being practically insoluble in water.

Solubility Profile in Common Organic Solvents

The choice of solvent in SPPS is critical for resin swelling, reagent dissolution, and reaction kinetics. Polar aprotic solvents are the most widely used for Fmoc-SPPS due to their ability to dissolve the protected amino acids and swell the polystyrene-based resins.[7][8]

Table of Solubility for Fmoc-Gla(OtBu)₂-OH:

| Solvent | Abbreviation | Type | Solubility | Remarks |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble (≥0.5 M) | A supplier, Novabiochem, states that 1 mmole of Fmoc-Gla(OtBu)₂-OH is "clearly soluble" in 2 ml of DMF, which corresponds to a concentration of 0.5 M. DMF is the most common and recommended solvent for dissolving this derivative in SPPS. |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble (Expected) | NMP is another excellent solvent for SPPS and is known to effectively dissolve most Fmoc-amino acids.[8] It is expected to readily dissolve Fmoc-Gla(OtBu)₂-OH at concentrations typically used in peptide synthesis (0.2 M to 0.5 M). |

| Dichloromethane | DCM | Nonpolar Aprotic | Moderately Soluble (Expected) | While DCM can swell the resin, its ability to dissolve large, protected amino acids can be limited compared to DMF or NMP.[8] Solubility may be sufficient for some applications, but complete dissolution at higher concentrations might require co-solvents. |

| Tetrahydrofuran | THF | Polar Aprotic | Limited to Moderate Solubility (Expected) | THF is considered a "greener" solvent for SPPS, but its solvating power for many Fmoc-amino acids is generally lower than that of DMF or NMP.[8] |

| Acetonitrile | ACN | Polar Aprotic | Limited Solubility (Expected) | Acetonitrile is generally a poor solvent for large, protected amino acids and is not recommended as a primary solvent for the dissolution of Fmoc-Gla(OtBu)₂-OH during coupling reactions. |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Highly Soluble (Expected) | DMSO is a powerful solvent capable of dissolving a wide range of compounds, including those that are difficult to dissolve in other solvents. It can be used as a co-solvent to disrupt aggregation. |

Experimental Protocols

The following protocols are provided as a guide for researchers. It is always recommended to perform small-scale solubility tests with the specific batch of reagent and solvent being used.

Protocol for Determining Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of Fmoc-Gla(OtBu)₂-OH in a given solvent.

Materials:

-

Fmoc-Gla(OtBu)₂-OH

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Small-volume vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC system for quantification

Procedure:

-

Add an excess amount of Fmoc-Gla(OtBu)₂-OH to a known volume of the solvent in a vial. The solid should be in excess to ensure a saturated solution.

-

Tightly cap the vial and vortex vigorously for 1-2 minutes.

-

Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

-

After 24 hours, visually inspect the vial to ensure that undissolved solid remains.

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent for HPLC analysis.

-

Quantify the concentration of Fmoc-Gla(OtBu)₂-OH in the diluted sample using a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Protocol for Dissolving Fmoc-Gla(OtBu)₂-OH for SPPS Coupling Reactions

This protocol provides a standard procedure for preparing a solution of Fmoc-Gla(OtBu)₂-OH for use in an automated or manual peptide synthesizer.

Materials:

-

Fmoc-Gla(OtBu)₂-OH

-

High-purity DMF

-

Glass vial

-

Vortex mixer or sonicator

Procedure:

-

Weigh the required amount of Fmoc-Gla(OtBu)₂-OH into a clean, dry glass vial.

-

Add the calculated volume of DMF to achieve the desired concentration (typically 0.2 M to 0.5 M).

-

Vortex the mixture until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary, but prolonged exposure to heat should be avoided.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter before use in the peptide synthesizer.

Causality of Experimental Choices and Field-Proven Insights

-

Why DMF is the Preferred Solvent: DMF's high polarity and aprotic nature make it an excellent solvent for both the polar peptide backbone and the non-polar protecting groups, facilitating a homogenous reaction environment. Its ability to swell the polystyrene resin is also crucial for reagent accessibility. The confirmed high solubility of Fmoc-Gla(OtBu)₂-OH in DMF (≥0.5 M) makes it a reliable choice for achieving the concentrations needed for efficient coupling kinetics.

-

The Role of tert-Butyl Protecting Groups: The bulky and hydrophobic tert-butyl groups are instrumental in enhancing the solubility of the otherwise polar gamma-carboxyglutamic acid side chain in organic solvents.[3][4] This is a key design feature of this derivative that mitigates the risk of aggregation, which can be a significant issue with certain amino acid sequences.

-

Handling Sterically Hindered Amino Acids: Fmoc-Gla(OtBu)₂-OH is a sterically hindered amino acid derivative. To ensure successful coupling, it is often beneficial to use a more potent activation method. For instance, coupling reagents like HATU or HCTU are often preferred over carbodiimide-based activators for such challenging couplings. While this guide focuses on solubility, it is important to consider the downstream implications for the coupling reaction itself.

Visualization of Key Concepts

Chemical Structure of Fmoc-Gla(OtBu)₂-OH

Caption: Chemical structure of Fmoc-Gla(OtBu)₂-OH.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of Fmoc-Gla(OtBu)₂-OH.

Conclusion

Fmoc-Gla(OtBu)₂-OH is a well-designed amino acid derivative with excellent solubility in the most common solvents used for solid-phase peptide synthesis, particularly DMF and NMP. The di-tert-butyl ester protection of the side chain is key to this enhanced solubility, which is a critical factor for the successful synthesis of Gla-containing peptides. While quantitative solubility data in a broad range of solvents is limited, the available information and the established principles of peptide chemistry provide a strong foundation for its effective use in the laboratory. The protocols and insights provided in this guide are intended to empower researchers to confidently handle this important building block and to optimize their peptide synthesis workflows.

References

-

Aapptec. (n.d.). Fmoc-L-Gla(OtBu)2-OH[111662-64-7]. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Glu(OtBu)-OH. Retrieved from [Link]

-

Capot Chemical. (2019, September 27). MSDS of Fmoc-Gla(OtBu)2-OH. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Chemical Biology, 2(4), 1036-1054. [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

National Center for Biotechnology Information. (1989). Synthesis of mono- and disaccharide amino-acid derivatives for use in solid phase peptide synthesis. Glycoconjugate Journal, 6(1), 5-19. [Link]

- Humana Press. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Methods in Molecular Biology, Vol. 35).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11038682, Fmoc-D-Gla(otbu)2-OH. Retrieved from [Link]

-

Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9069-9074. [Link]

Sources

- 1. Synthesis of mono- and disaccharide amino-acid derivatives for use in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc-Gla(OtBu)2-OH Novabiochem 111662-64-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc-D-Gla(otbu)2-OH | C29H35NO8 | CID 11038682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

An In-Depth Technical Guide to the Biological Functions of Gamma-Carboxyglutamic Acid (Gla)-Containing Peptides

Abstract

Gamma-carboxyglutamic acid (Gla) is a unique, post-translationally modified amino acid that is critical for the function of a specialized class of proteins known as Gla-containing proteins.[1][2] This modification, which is dependent on vitamin K, confers the ability to bind calcium ions, a property fundamental to the diverse physiological roles of these proteins.[1][3] This guide provides a comprehensive technical overview of the biological functions of Gla-containing peptides, delving into their biosynthesis, mechanisms of action, and critical roles in hemostasis, bone metabolism, vascular health, and cellular signaling. We further explore state-of-the-art methodologies for their study and discuss their profound implications in diagnostics and therapeutic development, offering researchers and drug development professionals a foundational resource for navigating this complex and vital area of biochemistry.

Introduction to Gamma-Carboxyglutamic Acid (Gla)

The discovery of gamma-carboxyglutamic acid unveiled a new dimension of protein functionality mediated by post-translational modification. Unlike the 20 standard proteinogenic amino acids, Gla is synthesized by the enzymatic carboxylation of specific glutamate (Glu) residues within a protein sequence.[1] This process is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) and is critically dependent on vitamin K as a cofactor.[1][4]

The defining chemical feature of Gla is the presence of two carboxylic acid groups on the gamma carbon of the original glutamate side chain. This dicarboxylic acid structure creates a potent, high-affinity binding site for divalent cations, most notably calcium (Ca²⁺).[2][5] The binding of calcium induces a critical conformational change in the Gla-containing domain of the protein, enabling it to interact with negatively charged phospholipid membranes, such as those exposed on activated platelets or apoptotic cells, and with the hydroxyapatite mineral matrix of bone.[2][4] This calcium-mediated interaction is the linchpin of Gla-protein function across a spectrum of biological processes.[2][4][6]

The Vitamin K-Dependent Carboxylation Pathway

The conversion of Glu to Gla is a sophisticated process occurring within the endoplasmic reticulum, known as the Vitamin K cycle.[7] This cycle involves two key enzymes: gamma-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR).[7][8]

-

Gamma-Glutamyl Carboxylase (GGCX): This enzyme identifies specific Glu residues within a recognition sequence, typically located in the N-terminal propeptide region of the substrate protein.[4][9] GGCX then catalyzes the addition of a carboxyl group from CO₂ to the γ-carbon of the glutamate residue.[4]

-

Vitamin K Epoxide Reductase (VKOR): The carboxylation reaction requires the reduced form of vitamin K (vitamin K hydroquinone) as a cofactor, which becomes oxidized to vitamin K epoxide in the process.[7][8] VKOR is responsible for regenerating the reduced vitamin K, allowing the cycle to continue.[7][8] This enzyme is the pharmacological target of anticoagulant drugs like warfarin.[10][11][12]

The efficiency of this pathway is paramount; insufficient carboxylation due to vitamin K deficiency or warfarin therapy leads to the secretion of under-carboxylated or non-carboxylated proteins with impaired or no biological activity, which can result in severe bleeding disorders or other pathologies.[4][6]

Families and Functions of Gla-Containing Proteins

Gla-containing proteins are a diverse group with critical roles in distinct physiological systems.[13]

Hemostasis: The Coagulation Cascade

The most well-characterized function of Gla proteins is in blood coagulation.[6][9] The Gla domains of factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S, are essential for hemostasis.[5][14] Upon vascular injury, these factors are recruited to the surface of activated platelets. The Gla domains, in the presence of Ca²⁺, mediate the binding of these proteins to exposed phosphatidylserine on the platelet membrane.[2][15] This localization concentrates the clotting factors at the site of injury, dramatically accelerating the enzymatic reactions of the coagulation cascade that lead to the formation of a stable fibrin clot.[4][6] An absence of functional Gla residues in these factors leads to an impaired coagulation process and a bleeding diathesis.[2][6]

Bone and Soft Tissue Mineralization

Beyond hemostasis, Gla-proteins are key regulators of biomineralization.

-

Osteocalcin (Bone Gla Protein - BGP): As the most abundant non-collagenous protein in bone, osteocalcin is synthesized by osteoblasts.[16] Its three Gla residues allow it to bind to the hydroxyapatite matrix of bone, playing a role in bone mineralization and calcium homeostasis.[7][17] Emerging research has redefined osteocalcin as a hormone. In its under-carboxylated form, it is released into circulation and influences energy metabolism by increasing insulin secretion and sensitivity, and enhancing energy expenditure.[16][18][19][20]

-

Matrix Gla Protein (MGP): MGP is a potent inhibitor of soft tissue and vascular calcification.[21][22][23] Synthesized by vascular smooth muscle cells and chondrocytes, MGP binds to calcium crystals and inhibits the activity of pro-calcific factors like bone morphogenetic protein-2 (BMP-2), thereby preventing the pathological mineralization of arteries.[21][24] Inactive, uncarboxylated MGP (ucMGP) is a recognized biomarker for vitamin K deficiency and is associated with an increased risk of vascular calcification and cardiovascular disease.[23][24]

| Gla-Protein | Primary Location | Key Function | Carboxylation-Dependent Mechanism |

| Osteocalcin | Bone Matrix | Bone mineralization; Endocrine regulation of glucose metabolism.[16][17][18] | Gla residues bind to hydroxyapatite; under-carboxylated form is hormonally active.[17][18] |

| MGP | Vascular Wall, Cartilage | Potent inhibitor of ectopic calcification.[21][23][24] | Gla residues bind calcium crystals and inhibit BMP-2 signaling.[21][24] |

Cellular Growth, Signaling, and Apoptosis

-

Growth Arrest-Specific 6 (Gas6): Gas6 is a Gla-containing protein that functions as a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[25][26] The Gla domain of Gas6 mediates its binding to phosphatidylserine on the surface of apoptotic cells, bridging them to TAM receptors on phagocytes to promote efficient clearance (efferocytosis).[25] Furthermore, the Gas6/Axl signaling axis is implicated in a wide range of cellular processes, including cell survival, proliferation, migration, and immune regulation.[25][27][28][29] Dysregulation of this pathway is linked to various cancers and autoimmune diseases.[25][27]

Methodologies for the Study of Gla-Containing Peptides

The unique nature of Gla requires specialized analytical and functional assays. As a Senior Application Scientist, the choice of methodology is dictated by the need for specificity and quantitative accuracy, ensuring that the carboxylation status, which defines function, is precisely determined.

Analytical Techniques for Gla Quantification

Direct measurement of Gla content is essential for assessing the functional capacity of a protein.

-

Mass Spectrometry (MS): This is the gold standard for Gla analysis. After enzymatic digestion of the protein, the resulting peptides can be analyzed by LC-MS/MS. The mass shift of +44 Da for each carboxylated Glu residue allows for precise identification and site-specific quantification of carboxylation.

-

Causality: We choose MS because it provides unambiguous identification and can determine the occupancy at each specific Gla site, which is critical as partial carboxylation can significantly impact function.

-

Protocol: Sample Preparation for LC-MS/MS Analysis of Gla

-

Protein Reduction & Alkylation:

-

1.1. Solubilize 10-20 µg of the purified Gla-protein in 8 M urea, 50 mM Tris-HCl, pH 8.0.

-

1.2. Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. Rationale: This step reduces disulfide bonds, unfolding the protein for efficient digestion.

-

1.3. Cool to room temperature. Add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes. Rationale: This alkylates free sulfhydryl groups, preventing disulfide bond reformation.

-

-

Enzymatic Digestion:

-

2.1. Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M.

-

2.2. Add trypsin (or another suitable protease like Glu-C) at a 1:50 enzyme-to-protein ratio.

-

2.3. Incubate overnight at 37°C. Rationale: Proteolytic digestion cleaves the protein into smaller peptides suitable for MS analysis.

-

-

Sample Cleanup:

-

3.1. Acidify the digest with 1% trifluoroacetic acid (TFA).

-

3.2. Desalt the peptides using a C18 ZipTip or solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

-

3.3. Elute the peptides in 50% acetonitrile, 0.1% TFA.

-

-

Analysis:

-

4.1. Dry the peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid for LC-MS/MS analysis.

-

4.2. Self-Validation: Include a known, fully carboxylated protein standard (e.g., bovine prothrombin) and its uncarboxylated counterpart to validate retention time shifts and fragmentation patterns.

-

Functional Assays

Functional assays are designed to test the calcium- and membrane-binding properties conferred by Gla domains.

-

Phospholipid-Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or assays using phospholipid-coated plates can quantify the binding affinity of Gla-proteins to membranes.

-

Causality: We employ SPR because it provides real-time kinetic data (association and dissociation rates), offering deeper insight into the binding mechanism than simple endpoint assays. The assay's validity rests on demonstrating strict calcium-dependency; chelation of Ca²⁺ with EDTA must completely abrogate binding.

-

Protocol: Phospholipid Vesicle Binding Assay via SPR

-

Liposome Preparation:

-

1.1. Prepare a lipid mixture of phosphatidylcholine (PC) and phosphatidylserine (PS) (e.g., 80:20 molar ratio) in chloroform.

-

1.2. Dry the lipid film under a stream of nitrogen and then under vacuum for >1 hour.

-

1.3. Hydrate the film with a running buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to form multilamellar vesicles.

-

1.4. Create small unilamellar vesicles (SUVs) by extrusion through a 100 nm polycarbonate membrane.

-

-

SPR Chip Preparation:

-

2.1. Immobilize the prepared PC/PS vesicles onto a lipophilic sensor chip (e.g., L1 chip) until a stable baseline of ~1000 Resonance Units (RU) is achieved.

-

-

Binding Analysis:

-

3.1. Prepare a serial dilution of the purified Gla-protein in running buffer supplemented with a fixed concentration of CaCl₂ (e.g., 2 mM).

-

3.2. Inject the protein solutions over the immobilized vesicle surface and record the binding response.

-

3.3. Regenerate the surface between injections with a pulse of EDTA (e.g., 50 mM) to remove bound protein and Ca²⁺.

-

-

Data Interpretation:

-

4.1. Plot the steady-state response against protein concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

-

4.2. Trustworthiness Control: Perform a negative control experiment by injecting the highest concentration of the Gla-protein in a running buffer containing EDTA instead of CaCl₂. No significant binding should be observed, confirming the Gla- and calcium-dependent nature of the interaction.

-

Therapeutic and Pharmacological Implications

The central role of Gla-peptides in physiology makes them significant targets for therapeutic intervention and valuable as clinical biomarkers.

-

Warfarin and Vitamin K Antagonism: Warfarin, a vitamin K antagonist, functions by inhibiting VKOR, thereby preventing the carboxylation of coagulation factors.[10][12][30][31] This reduces their activity and is used therapeutically to prevent thrombosis.[12] However, this systemic inhibition also affects other Gla-proteins, and long-term warfarin use is associated with an increased risk of vascular calcification due to the inactivation of MGP.[32]

-

Gla-Peptides as Biomarkers: The carboxylation status of circulating Gla-proteins provides a window into a patient's vitamin K status and disease risk.

-

dp-ucMGP (dephosphorylated-uncarboxylated MGP): Elevated levels are a strong indicator of vitamin K deficiency and are correlated with the prevalence and progression of vascular calcification and cardiovascular mortality, particularly in patients with chronic kidney disease.[21][24]

-

ucOC (undercarboxylated Osteocalcin): The ratio of ucOC to carboxylated osteocalcin is investigated as a biomarker for fracture risk and is linked to glucose intolerance and type 2 diabetes.[18]

-

-

Future Directions: There is growing interest in developing therapies that can selectively modulate the activity of specific Gla-proteins. This includes vitamin K supplementation to improve the carboxylation of extra-hepatic proteins like MGP and osteocalcin, and the development of Gla-rich protein (GRP) mimetics as novel anti-inflammatory and anti-calcification agents.[22][33]

Conclusion

The post-translational formation of gamma-carboxyglutamic acid endows a select group of proteins with the unique, calcium-dependent ability to interact with membranes and mineral matrices. This simple modification underpins a remarkable diversity of biological functions, from the acute demands of hemostasis to the chronic regulation of tissue mineralization and complex cellular signaling cascades. For researchers and drug developers, a deep understanding of the biochemistry of Gla-peptides, the intricacies of the vitamin K cycle, and the specific roles of each Gla-protein is essential. Continued exploration of these pathways not only deepens our fundamental biological knowledge but also opens new avenues for diagnosing, preventing, and treating a wide range of human diseases, from thrombosis and osteoporosis to cardiovascular disease and cancer.

References

-

Regulation and regulatory role of gamma-carboxyglutamic acid containing clotting factors. PubMed. [Link]

-

The Role of Matrix Gla Protein (MGP) in Vascular Calcification. Current Pharmaceutical Design. [Link]

-

Is Matrix Gla Protein Associated with Vascular Calcification? A Systematic Review. MDPI. [Link]

-

Matrix Gla-protein: the calcification inhibitor in need of vitamin K. PubMed. [Link]

-

Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer. MDPI. [Link]

-

Insights into vitamin K-dependent carboxylation: home field advantage. PMC. [Link]

-

Vascular Calcification in Chronic Kidney Disease: The Role of Vitamin K- Dependent Matrix Gla Protein. Frontiers in Medicine. [Link]

-

Vitamin K-dependent carboxylation. PubMed. [Link]

-

The Role of Matrix Gla Protein (MGP) in Vascular Calcification. Bentham Science. [Link]

-

Integrative Physiology: Defined Novel Metabolic Roles of Osteocalcin. PMC. [Link]

-

Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease. MDPI. [Link]

-

Gla domain. Wikipedia. [Link]

-

Functions of individual gamma-carboxyglutamic acid (Gla) residues of human protein c. Determination of functionally nonessential Gla residues and correlations with their mode of binding to calcium. PubMed. [Link]

-

Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study. PMC. [Link]

-

Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase. PMC. [Link]

-

American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy. Circulation. [Link]

-

GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis. Frontiers in Cardiovascular Medicine. [Link]

-

Osteocalcin: Beyond Bones. Endocrinology and Metabolism. [Link]

-

An improved method for the determination of gamma-carboxyglutamic acid in proteins, bone, and urine. PubMed. [Link]

-

Anticoagulant Drugs: Vitamin K Antagonists and Direct Oral Anticoagulants. JoVE. [Link]

-

An overview of the metabolic functions of osteocalcin. PubMed. [Link]

-

Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase. PubMed. [Link]

-

The role of Gla proteins in vascular calcification. PubMed. [Link]

-

GAS6 growth arrest specific 6 [ (human)]. NCBI Gene. [Link]

-

Vitamin K-dependent carboxylation of the carboxylase. PNAS. [Link]

-

Gas6/AXL pathway: immunological landscape and therapeutic potential. PubMed Central. [Link]

-

GAS6 General Information. Sino Biological. [Link]

-

The Endocrine Function of Osteocalcin Regulated by Bone Resorption: A Lesson from Reduced and Increased Bone Mass Diseases. MDPI. [Link]

-

Gamma-carboxyglutamic acid. PubMed. [Link]

-

Structural Insights Into How Clotting Proteins with GLA Domains Bind to Membrane Surfaces. Blood. [Link]

-

Functions of Individual .gamma.-Carboxyglutamic Acid (Gla) Residues of Human Protein C. Determination of Functionally Nonessential Gla Residues and Correlations with Their Mode of Binding to Calcium. Biochemistry. [Link]

-

New Study Reveals How Bone Hormone Osteocalcin Works. Sci.News. [Link]

-

A colorimetric procedure for the determination of gamma-carboxyglutamic acid. PubMed. [Link]

-

Contributions of Gla and EGF-like Domains to the Function of Vitamin K-dependent Coagulation Factors. PubMed. [Link]

-

Carboxyglutamic acid. Wikipedia. [Link]

-

Warfarin. StatPearls. [Link]

-

Vitamin K: the effect on health beyond coagulation – an overview. Food & Nutrition Research. [Link]

-

Direct identification of gamma-carboxyglutamic acid in the sequencing of vitamin K-dependent proteins. PubMed. [Link]

-

Use of an innovative system and nanotechnology-based strategy for therapeutic applications of Gla-rich protein (GRP). Annals of the Rheumatic Diseases. [Link]

-

Colorimetric determination of .gamma.-carboxyglutamic acid in the presence of other amino acids. Analytical Chemistry. [Link]

-

gamma-carboxyglutamic acid. Britannica. [Link]

-

An improved method for the determination of gamma-carboxyglutamic acid in proteins, bone, and urine. Semantic Scholar. [Link]

-

Chemotactic activity of the gamma-carboxyglutamic acid containing protein in bone. PubMed. [Link]

-

Determinants of bone gamma-carboxyglutamic acid-containing protein in plasma of healthy aging subjects. PubMed. [Link]

-

Glycomimetic Peptides as Therapeutic Tools. ResearchGate. [Link]

-

Cell adhesion to matrix Gla protein and its inhibition by RGD-containing peptides. Journal of Biological Chemistry. [Link]

-

Gamma linolenic acid: an antiinflammatory omega-6 fatty acid. PubMed. [Link]

Sources

- 1. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]

- 3. Gamma-carboxyglutamic acid | biochemistry | Britannica [britannica.com]

- 4. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gla domain - Wikipedia [en.wikipedia.org]

- 6. Regulation and regulatory role of gamma-carboxyglutamic acid containing clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Vitamin K-dependent carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Video: Anticoagulant Drugs: Vitamin K Antagonists and Direct Oral Anticoagulants [jove.com]

- 12. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Vitamin K: the effect on health beyond coagulation – an overview [foodandnutritionresearch.net]

- 14. Contributions of Gla and EGF-like domains to the function of vitamin K-dependent coagulation factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. Osteocalcin: Beyond Bones [e-enm.org]

- 17. mdpi.com [mdpi.com]

- 18. Integrative Physiology: Defined Novel Metabolic Roles of Osteocalcin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An overview of the metabolic functions of osteocalcin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New Study Reveals How Bone Hormone Osteocalcin Works | Sci.News [sci.news]

- 21. benthamdirect.com [benthamdirect.com]

- 22. mdpi.com [mdpi.com]

- 23. Matrix Gla-protein: the calcification inhibitor in need of vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. frontiersin.org [frontiersin.org]

- 25. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]

- 26. Frontiers | GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis [frontiersin.org]

- 27. GAS6 growth arrest specific 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 28. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 29. sinobiological.com [sinobiological.com]

- 30. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The role of Gla proteins in vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Use of an innovative system and nanotechnology-based strategy for therapeutic applications of Gla-rich protein (GRP) - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Toolkit: A Guide to Protecting Group Strategy in Peptide Chemistry

Foreword: The Imperative of Control in Peptide Synthesis

The synthesis of peptides, molecules of profound biological and therapeutic importance, is a feat of controlled chemical construction. At its heart, peptide synthesis is the iterative formation of amide bonds between amino acids. However, the multifunctional nature of these building blocks—each possessing a nucleophilic amino group, an electrophilic carboxyl group, and a variable, often reactive, side chain—presents a significant challenge. Unchecked, these reactive sites would lead to a chaotic polymerization, yielding a complex and useless mixture of products.[1]

The solution to this challenge lies in the strategic use of protecting groups . These are temporary "masks" for reactive functionalities, rendering them inert to specific reaction conditions while allowing desired transformations to occur elsewhere in the molecule.[2][3][][5] The judicious selection, application, and removal of these groups are the cornerstones of modern peptide chemistry, enabling the precise, residue-by-residue assembly of complex peptide sequences.[2][3][6] This guide provides an in-depth exploration of the principles and practices of protecting group strategy, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this critical aspect of peptide synthesis.

The Principle of Orthogonality: A Multi-Layered Approach to Selectivity

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the principle of orthogonal protection .[7] This elegant strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, without affecting the others.[7][8][9] This allows for a highly controlled and stepwise construction of the peptide chain. A typical orthogonal scheme in peptide synthesis involves three classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are cleaved at the beginning of each coupling cycle to allow for the addition of the next amino acid.[7][10]

-

"Permanent" side-chain protecting groups: These protect the reactive functionalities of trifunctional amino acids (e.g., the ε-amino group of lysine or the hydroxyl group of serine) throughout the synthesis. They are typically removed in the final step of the synthesis, concurrently with cleavage of the peptide from the solid support.[7][11]

-

Auxiliary orthogonal protecting groups: These are used for specific applications, such as the synthesis of branched or cyclic peptides, and can be removed without affecting either the temporary Nα-protection or the permanent side-chain protection.[7][10]

The compatibility and orthogonality of each protecting group are paramount to achieving precise control over the molecular architecture of the target peptide.[2][3]

Caption: Orthogonal protection strategy in peptide synthesis.

The Workhorses: Key Nα-Amino Protecting Groups

The choice of the temporary Nα-amino protecting group dictates the overall synthetic strategy. The two most dominant approaches in modern SPPS are Fmoc and Boc chemistry.

Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy

The Fmoc group is a base-labile protecting group that has become the standard for SPPS due to its mild deprotection conditions.[12][]

-